tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate
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Description
This compound is a significant intermediate in many biologically active compounds . It has a molecular weight of 323.24 and its IUPAC name is tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexen-1-ylcarbamate .
Synthesis Analysis
The compound can be synthesized through multiple steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . Another synthesis method involves the use of 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi(1,3,2-dioxaborolane) .Molecular Structure Analysis
The structure of the compound is corroborated by FTIR, 1H and 13C NMR spectroscopy, and MS . The single crystal structure was detected by means of X-ray diffraction .Chemical Reactions Analysis
The compound can undergo substitution reactions . It can also be aromatized at the C5 position through the Suzuki–Miyaura reaction .Physical and Chemical Properties Analysis
The compound is a solid . It should be stored in an inert atmosphere at 2-8°C .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate involves the coupling of tert-butyl 4-(piperidin-1-yl)butanoate with 5-bromo-2-chloropyrimidine, followed by the substitution of the bromine with a boronic acid derivative and subsequent deprotection of the boronate ester.", "Starting Materials": [ "tert-butyl 4-(piperidin-1-yl)butanoate", "5-bromo-2-chloropyrimidine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "1,4-dioxane", "potassium carbonate", "palladium acetate", "triethylamine", "methanol", "water", "sodium hydroxide" ], "Reaction": [ "tert-butyl 4-(piperidin-1-yl)butanoate is reacted with 5-bromo-2-chloropyrimidine in the presence of potassium carbonate and palladium acetate in 1,4-dioxane to form tert-butyl 4-[5-(5-bromo-2-chloropyrimidin-4-yl)piperidin-1-yl]butanoate", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with sodium hydroxide in methanol to form 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol", "tert-butyl 4-[5-(5-bromo-2-chloropyrimidin-4-yl)piperidin-1-yl]butanoate is reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ol and triethylamine in methanol to form tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate" ] } | |
CAS No. |
1350543-63-3 |
Molecular Formula |
C20H32BN3O4 |
Molecular Weight |
389.3 g/mol |
IUPAC Name |
tert-butyl 4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C20H32BN3O4/c1-18(2,3)26-17(25)24-10-8-14(9-11-24)16-22-12-15(13-23-16)21-27-19(4,5)20(6,7)28-21/h12-14H,8-11H2,1-7H3 |
InChI Key |
ASXWQYPUOKPHOZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Purity |
95 |
Origin of Product |
United States |
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